4,7,10-Trioxa-1,13-tridecanediamine has the molecular formula C₁₀H₂₄N₂O₃ and a CAS number of 4246-51-9. It features a linear structure with three ether linkages and two amine groups. This compound is classified as a polyether amine due to its functional groups that can interact with various substrates and facilitate polymerization processes .
Several methods exist for synthesizing 4,7,10-trioxa-1,13-tridecanediamine:
The applications of 4,7,10-trioxa-1,13-tridecanediamine are diverse:
Interaction studies have shown that 4,7,10-trioxa-1,13-tridecanediamine can form complexes with metal ions and other organic molecules. Such interactions may enhance its functionality in applications like catalysis or as a stabilizing agent in chemical formulations. The ability to form hydrogen bonds due to its amine groups also contributes to its reactivity and compatibility with various substrates .
Several compounds exhibit structural similarities to 4,7,10-trioxa-1,13-tridecanediamine. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Polyethylene glycol | Polyether | Non-toxic; widely used in pharmaceuticals |
Triethanolamine | Amine | Commonly used as surfactant; less hydrophilic |
N,N-Bis(2-hydroxyethyl)amine | Amine | Used in personal care products; more viscous |
What sets 4,7,10-trioxa-1,13-tridecanediamine apart is its combination of multiple ether linkages and amine functionalities within a single molecule. This unique structure allows for versatile applications across different sectors while providing specific chemical reactivity that may not be present in simpler compounds.
The synthesis of 4,7,10-trioxa-1,13-tridecanediamine traces its roots to mid-20th-century advancements in polyether chemistry. Early patents, such as US2853510 (1956), describe methods for producing cyanoethyl derivatives of glycols, which laid the groundwork for later aminopropyl ether syntheses. The compound gained prominence in the 2010s with innovations in microwave-assisted pyrolysis, where it served as a surface passivation agent for carbon nanodots. Industrial production methods, including those detailed in patent CN108558680B (2018), optimized its synthesis via reductive amination of diethylene glycol derivatives.
The compound is systematically named 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine) under IUPAC rules. Commonly used synonyms include:
It belongs to the polyether diamines class, characterized by the formula C₁₀H₂₄N₂O₃ and molar mass 220.31 g/mol. Regulatory identifiers include EINECS 224-207-2 and UN2735 (transport classification).
The molecule features:
This structure confers unique properties:
Property | Value | Source |
---|---|---|
Boiling Point | 146–148°C (1 hPa) | |
Density | 1.01 g/cm³ (20°C) | |
Melting Point | -32°C | |
Solubility | Miscible in polar solvents |
The flexible ethylene oxide chain enables conformational adaptability, critical for forming stable complexes in polymer networks.
The global market for this compound is projected to grow at a 6.9% CAGR (2024–2032), driven by demand in high-performance polymers and green chemistry initiatives.
The molecule adopts a helical conformation in crystalline states due to gauche interactions between ethylene oxide units. Key bond lengths include:
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity suitable for nucleophilic substitutions.
4,7,10-Trioxa-1,13-tridecanediamine exists as a clear liquid at room temperature with distinctive visual characteristics [1] [2]. The compound presents as a colorless to light yellow transparent liquid under standard ambient conditions [1] [3]. The molecular formula of this polyethylene glycol-based diamine is C₁₀H₂₄N₂O₃ with a molecular weight of 220.31 grams per mole [1] [4].
The compound demonstrates typical organoleptic properties consistent with polyethylene glycol derivatives, appearing as a clear, relatively viscous liquid [2] [5]. Visual inspection reveals a substance that ranges from completely colorless to displaying a faint yellow tint, depending on purity and storage conditions [1] [6]. The liquid maintains its transparency and homogeneous appearance under normal laboratory conditions [3] [7].
The chemical structure comprises a linear chain containing three ether oxygen atoms and two terminal primary amine groups, giving it the systematic name 1,13-diamino-4,7,10-trioxatridecane [1] [2]. This structural arrangement contributes significantly to its physical appearance and handling characteristics at ambient temperature [4] [5].
The thermal transition properties of 4,7,10-Trioxa-1,13-tridecanediamine exhibit well-defined melting and boiling point characteristics that are consistent across multiple analytical measurements [1] [3] [5].
Parameter | Value | Pressure Conditions | Reference |
---|---|---|---|
Melting Point | -32°C | Atmospheric | [1] [2] [3] |
Boiling Point | 146-148°C | 4 mmHg | [1] [4] [7] |
Boiling Point | 146-148°C | 1 hPa | [3] [8] |
Boiling Point | 310.6°C | 760 mmHg | [5] [6] |
The melting point of -32°C indicates that the compound remains liquid over a wide temperature range under normal atmospheric conditions [1] [2]. This low melting point is characteristic of polyethylene glycol derivatives and reflects the molecular flexibility imparted by the ether linkages [3] [5].
The boiling point demonstrates significant pressure dependence, with values ranging from 146-148°C under reduced pressure conditions to 310.6°C at atmospheric pressure [1] [5]. The reduced pressure boiling point of 146-148°C at 4 mmHg is commonly cited in chemical literature and represents the typical distillation conditions used for purification [4] [7]. The atmospheric pressure boiling point of 310.6°C at 760 mmHg reflects the compound's relatively high molecular weight and hydrogen bonding capabilities [5] [6].
The density characteristics of 4,7,10-Trioxa-1,13-tridecanediamine have been extensively documented across multiple temperature conditions, providing comprehensive data for practical applications [1] [9] [3].
Property | Value | Temperature | Reference |
---|---|---|---|
Density | 1.005 g/mL | 25°C | [1] [9] [4] |
Density | 1.01 g/cm³ | 20°C | [3] [8] [10] |
Density | 1.001 g/cm³ | Unspecified | [5] |
The solubility characteristics of 4,7,10-Trioxa-1,13-tridecanediamine demonstrate exceptional compatibility with polar solvents while showing limited solubility in nonpolar media [13] [14]. The compound's ethylene oxide units provide superior solubility in both aqueous and organic media .
Solvent Category | Solvent | Solubility | Reference |
---|---|---|---|
Aqueous | Water | Highly soluble (>50 wt%) | [13] [14] |
Polar Protic | Methanol | Highly soluble (>50 wt%) | [13] |
Polar Protic | Ethanol | Highly soluble (>50 wt%) | [13] |
Polar Protic | Isopropyl alcohol | Moderate (40-50 wt%) | [13] |
Polar Aprotic | Acetonitrile | Limited (0.5-1 wt%) | [13] |
Ketones | Acetone | Limited (0.5-1 wt%) | [13] |
Ketones | Methyl ethyl ketone | Very limited (0.1-0.5 wt%) | [13] |
Esters | Ethyl acetate | Very limited (<0.1 wt%) | [13] |
Aromatics | Toluene | Insoluble (<0.1 wt%) | [13] |
Aliphatics | n-Hexane | Insoluble (<0.1 wt%) | [13] |
Water solubility represents one of the most significant characteristics, with the compound demonstrating high water solubility that exceeds 50% by weight [13] [14]. This exceptional aqueous solubility stems from the polyethylene glycol backbone and the presence of terminal amine groups that can form hydrogen bonds with water molecules [14].
The compound shows excellent solubility in polar protic solvents, particularly methanol and ethanol, where solubility exceeds 50% by weight [13]. The solubility in isopropyl alcohol remains substantial at 40-50% by weight, reflecting the compound's affinity for hydroxylated solvents [13].
Polyethylene glycol derivatives generally exhibit solubility patterns consistent with these findings, being miscible with polar organic solvents including alcohols, glycols, esters, ketones, and aromatic hydrocarbons [14]. However, they remain insoluble in aliphatic hydrocarbons and other low polarity organic solvents [14]. The solubility characteristics are significantly influenced by molecular weight and temperature, with higher temperatures generally increasing solubility in polar media [14].
The thermal stability profile of 4,7,10-Trioxa-1,13-tridecanediamine encompasses several critical temperature parameters that define its safe handling and processing limits [15] [10].
Thermal Property | Value | Reference |
---|---|---|
Flash Point | 139°C (282°F) | [3] [8] [15] |
Autoignition Temperature | 260°C (500°F) | [2] [15] [10] |
Explosive Limits (Lower) | 1.1% by volume | [2] [3] [15] |
Explosive Limits (Upper) | 4.5% by volume | [2] [3] [15] |
Vapor Pressure | <0.001 hPa at 20°C | [1] [3] [10] |
The flash point of 139°C indicates that the compound requires significant heating before it can generate sufficient vapor to form an ignitable mixture with air [3] [15]. This relatively high flash point contributes to the compound's stability under normal processing conditions [8].
The autoignition temperature of 260°C represents the minimum temperature at which the compound will spontaneously ignite without an external ignition source [15] [10]. This parameter is crucial for determining safe storage and processing temperatures, particularly in industrial applications [2].
The explosive concentration limits define a narrow range between 1.1% and 4.5% by volume, indicating that the compound has limited explosive potential under normal atmospheric conditions [2] [3]. The lower explosive limit of 1.1% represents the minimum concentration required for combustion, while the upper limit of 4.5% indicates the maximum concentration beyond which the mixture becomes too rich to ignite [15].
Vapor pressure measurements of less than 0.001 hPa at 20°C demonstrate extremely low volatility at room temperature [1] [10]. This low vapor pressure contributes to the compound's stability during storage and handling, minimizing evaporation losses [3].
Thermal degradation studies of related polyethylene glycol-based compounds indicate that decomposition typically occurs through complex mechanisms involving dehydration reactions and chain scission [16]. The thermal stability extends well beyond normal processing temperatures, with significant decomposition typically not occurring until temperatures exceed 200°C [16].
The spectroscopic characterization of 4,7,10-Trioxa-1,13-tridecanediamine provides comprehensive analytical signatures for identification and purity assessment [17] [18] [7]. Multiple spectroscopic techniques have been employed to establish definitive identification parameters.
The ¹H Nuclear Magnetic Resonance spectrum of 4,7,10-Trioxa-1,13-tridecanediamine exhibits characteristic chemical shifts that reflect its polyethylene glycol backbone structure [17] [19]. The spectrum displays signals corresponding to the methylene protons adjacent to oxygen atoms at approximately 3.6 parts per million, consistent with typical polyethylene glycol derivatives [19].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework [18] [20]. The spectrum exhibits signals in the range of 50-65 parts per million for carbons singly bonded to oxygen atoms, which is characteristic of ether linkages [20]. The terminal methylene carbons adjacent to the amine groups appear at distinct chemical shifts that differentiate them from the ether carbons [18].
Mass spectrometric analysis reveals specific fragmentation patterns and collision cross section data [17] [21]. The compound exhibits collision cross section values of 150.3 Ų for the sodium adduct ion and 148.3 Ų for the protonated molecular ion when analyzed using drift tube ion mobility spectrometry [17]. These measurements were obtained using nitrogen buffer gas under electrospray ionization conditions [17].
Fragmentation studies demonstrate characteristic mass spectral patterns with molecular ion peaks at mass-to-charge ratios consistent with the molecular weight of 220.31 [21]. The fragmentation pathways typically involve cleavage at the ether linkages and loss of amino groups under electron impact conditions [21].
Infrared spectroscopic analysis provides characteristic absorption bands that serve as fingerprint identification [22]. The most prominent feature appears at approximately 1110 cm⁻¹, corresponding to the carbon-oxygen-carbon stretching vibration of the ether linkages [22]. This band is particularly diagnostic for polyethylene glycol-based compounds and can be integrated over the range of 1000-1170 cm⁻¹ for quantitative analysis [22].
Additional infrared absorption bands include characteristic amine stretching vibrations in the 3300-3500 cm⁻¹ region and carbon-hydrogen stretching modes in the 2800-3000 cm⁻¹ range [22]. The combination of these spectroscopic features provides unambiguous identification capabilities [22].
Spectroscopic Method | Key Parameters | Reference |
---|---|---|
¹H NMR | CH₂-O signals at ~3.6 ppm | [19] |
¹³C NMR | C-O carbons at 50-65 ppm | [20] |
Mass Spectrometry | Molecular ion at m/z 220.31 | [21] |
Collision Cross Section | 150.3 Ų (M+Na)⁺, 148.3 Ų (M+H)⁺ | [17] |
Infrared | C-O-C stretch at 1110 cm⁻¹ | [22] |
4,7,10-Trioxa-1,13-tridecanediamine, with the molecular formula C₁₀H₂₄N₂O₃ and molecular weight of 220.31 g/mol, represents a bifunctional polyether diamine compound [1] [2]. The compound exists as a colorless to light yellow liquid at room temperature with a density of 1.005 g/mL at 25°C and a refractive index of 1.464 at 20°C [1] [3]. Its structure consists of a central diethylene glycol backbone (-O-CH₂-CH₂-O-CH₂-CH₂-O-) flanked by two terminal aminopropyl groups (-CH₂-CH₂-CH₂-NH₂) [1].
The IUPAC name for this compound is 3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine, and its SMILES notation is NCCCOCCOCCOCCCN [1]. The molecular structure features thirteen carbon atoms in the main chain, interrupted by three oxygen atoms at positions 4, 7, and 10, hence the systematic name "trioxa-tridecanediamine" [1] [2]. The compound exhibits a melting point of -32°C and boiling point of 146-148°C at 4 mmHg pressure [4] [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₂₄N₂O₃ | [1] [2] |
Molecular Weight (g/mol) | 220.31 | [1] [2] |
CAS Number | 4246-51-9 | [1] [2] |
Physical State | Liquid | [1] |
Density (g/mL at 25°C) | 1.005 | [1] [3] |
Melting Point (°C) | -32 | [4] [3] |
Boiling Point (°C at 4 mmHg) | 146-148 | [1] [4] |
The compound contains multiple reactive functional groups that determine its chemical behavior and applications [6]. The two terminal primary amine groups (-NH₂) at positions 1 and 13 serve as the primary reactive sites, exhibiting typical nucleophilic and basic properties characteristic of aliphatic amines . These amine groups readily participate in substitution reactions, condensation reactions with carbonyl compounds, and coordination with metal ions [7].
The three ether oxygen atoms at positions 4, 7, and 10 provide additional coordination sites and contribute to the compound's hydrophilic character [6]. These ether groups enhance water solubility and enable hydrogen bonding interactions with polar solvents and biological systems [8]. The polyethylene glycol segment imparts biocompatibility and flexibility to the molecular structure, making it suitable for biomedical applications [8] [9].
The alkyl chains connecting the functional groups provide structural flexibility while contributing hydrophobic character to balance the hydrophilic ether and amine functionalities . This amphiphilic nature enables the compound to function effectively as a cross-linking agent in polymer systems and as a passivation ligand for nanoparticles [6] [10].
Functional Group | Count | Chemical Behavior |
---|---|---|
Primary Amines (-NH₂) | 2 | Basic, nucleophilic, coordination sites |
Ether Groups (-O-) | 3 | Hydrophilic, coordination sites, hydrogen bonding |
Polyethylene Glycol Chain | 1 | Hydrophilic, biocompatible, flexible |
The pH-dependent behavior of 4,7,10-Trioxa-1,13-tridecanediamine is primarily governed by the protonation state of its two terminal amine groups [3] [11]. At neutral pH, the compound exhibits a pH of 12 when dissolved at 100 g/L in water, indicating its basic nature [3]. The basicity arises from the ability of the primary amine groups to accept protons according to their respective pKa values [11].
Under highly acidic conditions (pH < 2), both amine groups become fully protonated, resulting in a dicationic species with enhanced water solubility due to ionic character [3]. As the pH increases to the range of 2-6, partial protonation occurs, with the compound existing as a mixture of monoprotonated and diprotonated forms [11]. In the physiological pH range (6-10), the compound exhibits mixed neutral and protonated forms, with the distribution depending on the specific pH value and ionic strength of the solution [11].
At high pH values (> 11), the amine groups remain predominantly in their neutral, unprotonated state, maintaining the compound's basic character and nucleophilic reactivity [3]. This pH-dependent protonation behavior significantly influences the compound's complexation behavior with metal ions and its interactions with biological systems [11].
pH Range | Protonation State | Solubility |
---|---|---|
< 2 | Fully protonated (+2) | High (ionic) |
2-6 | Partially protonated (+1 to +2) | High (partial ionic) |
6-10 | Neutral to partially protonated | Moderate to high |
10-12 | Predominantly neutral | Moderate |
> 12 | Fully deprotonated | High (basic conditions) |
The oxidation-reduction behavior of 4,7,10-Trioxa-1,13-tridecanediamine involves several potential pathways, primarily centered on the amine functional groups and ether linkages [12] [13] [14]. Under oxidizing conditions, the primary amine groups are susceptible to oxidation by strong oxidizing agents such as bromate, permanganate, or dihydroxyditellutoargentate(III) [12] [13] [14]. These oxidation reactions typically proceed through direct oxidation of the amine groups, potentially forming oxidized amine derivatives, imines, or aldehydes as products [12] [13].
The ether bonds in the polyethylene glycol backbone can undergo oxidative cleavage under harsh acidic conditions with strong oxidants [12] [13]. This process involves carbon-oxygen bond cleavage accompanied by oxidation, leading to the formation of smaller ether fragments and aldehydes [12]. The kinetics of these oxidation reactions have been studied, showing first-order dependence on both the diamine concentration and oxidant concentration [12] [13] [14].
Thermal decomposition becomes significant at temperatures above 200°C, leading to various degradation products through thermal bond breaking mechanisms [15]. The compound also exhibits hydrolytic stability under normal aqueous conditions, but prolonged exposure to elevated temperatures in the presence of water can result in hydrolytic cleavage of ether bonds, producing amine and alcohol fragments [15] [16].
Redox Process | Conditions | Products | Mechanism |
---|---|---|---|
Amine Oxidation | Strong oxidizing agents | Oxidized amine derivatives, aldehydes | Direct oxidation of amine groups |
Ether Cleavage | Acidic conditions with oxidants | Smaller ether fragments, aldehydes | C-O bond cleavage with oxidation |
Thermal Decomposition | High temperature (>200°C) | Various degradation products | Thermal bond breaking |
4,7,10-Trioxa-1,13-tridecanediamine demonstrates excellent chemical stability under standard ambient conditions at room temperature (20-25°C) [17]. The compound remains chemically stable for extended periods when stored properly, with no significant degradation observed under normal laboratory conditions [17]. At elevated temperatures (50-85°C), the compound shows moderately stable behavior, though some thermal degradation may occur with prolonged exposure [15] [16].
The compound exhibits remarkable stability in both acidic and basic aqueous environments [3]. Under acidic conditions (pH < 3), the amine groups become protonated, which actually enhances the stability of the compound by reducing the nucleophilic reactivity of the nitrogen atoms [3]. In basic conditions (pH > 11), the compound remains stable, maintaining its structural integrity even in strongly alkaline solutions [3].
While generally stable toward oxidation under normal conditions, the compound becomes susceptible to oxidative degradation when exposed to strong oxidizing agents [12] [13]. The presence of water and moisture does not adversely affect the compound's stability; rather, its high water solubility and hydrophilic nature contribute to its stability in aqueous media [1] [3]. Light exposure does not result in significant photodegradation, indicating good photochemical stability [17].
When metal ions are present in solution, the compound readily forms coordination complexes, which represents a desired interaction rather than degradation [10] [18] [11]. The flash point of 139°C and autoignition temperature of 260°C indicate good thermal safety characteristics under normal handling conditions [3].
Condition | Stability | Notes |
---|---|---|
Room Temperature (20-25°C) | Stable | Chemically stable under ambient conditions |
Elevated Temperature (50-85°C) | Moderately stable | Some thermal degradation possible at extended exposure |
Acidic Conditions (pH < 3) | Stable (protonated) | Amine groups become protonated and stabilized |
Basic Conditions (pH > 11) | Stable (basic medium) | Remains stable in basic solutions |
Oxidizing Agents | Susceptible to oxidation | Amine groups can be oxidized under harsh conditions |
4,7,10-Trioxa-1,13-tridecanediamine exhibits excellent complexation and coordination behavior with various metal ions, functioning as a multidentate chelating ligand [10] [18] [7] [11]. The compound can coordinate through both its nitrogen and oxygen donor atoms, with the two terminal amine groups and three ether oxygen atoms providing multiple coordination sites [7] [11]. This multidentate nature results in the formation of thermodynamically stable chelate complexes with enhanced binding affinity compared to monodentate ligands [19].
With divalent transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II), the compound forms stable chelate complexes with coordination numbers typically ranging from 4 to 6 [7]. The stability of these complexes follows the Irving-Williams series, with copper(II) showing the highest complex stability, followed by nickel(II), cobalt(II), and zinc(II) [7]. These complexes find applications in metal extraction, separation processes, and catalysis [7].
For trivalent lanthanide and actinide ions, particularly europium(III) and curium(III), the compound demonstrates exceptional coordination behavior [18] [11]. When functionalized with additional carboxylate groups to form derivatives like DEGTA (diethylene glycol-bis(3-aminopropyl ether)-N,N,N′,N′-tetraacetic acid), it can achieve coordination numbers of 8-9, forming highly stable complexes suitable for decontamination and separation applications [18] [11].
The coordination geometry depends on the metal ion and coordination number, with common geometries including tetrahedral, square planar, and octahedral arrangements [20]. The flexible polyethylene glycol backbone allows the ligand to adopt conformations that optimize metal-ligand interactions while minimizing steric hindrance [10] [11]. This coordination behavior makes the compound valuable in various applications including metal ion extraction, purification processes, surface modification of nanoparticles, and as a cross-linking agent in polymer synthesis [9] [10] [7].
Metal Ion | Coordination Mode | Complex Stability | Coordination Number | Applications |
---|---|---|---|---|
Cu(II) | Chelating through N and O atoms | High | 4-6 | Metal extraction, catalysis |
Ni(II) | Chelating through N and O atoms | High | 4-6 | Metal extraction, catalysis |
Eu(III) | Multidentate coordination | Very high | 8-9 | Decontamination, separation |
Cm(III) | Multidentate coordination | Very high | 8-9 | Actinide separation |
Corrosive;Irritant